

# AS1269574 chemical structure and properties

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## Compound of Interest

Compound Name: AS1269574

Cat. No.: B1667627

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## In-Depth Technical Guide to AS1269574

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AS1269574**, a significant molecule in the field of diabetes research. The information is intended for researchers, scientists, and professionals involved in drug development.

## Chemical Structure and Physicochemical Properties

**AS1269574** is a small molecule with a 2,4,6-trisubstituted pyrimidine core. Its chemical identity and key physicochemical properties are summarized in the tables below.

### Chemical Identification

Identifier	Value
IUPAC Name	2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol
CAS Number	330981-72-1
Molecular Formula	C <sub>13</sub> H <sub>14</sub> BrN <sub>3</sub> O
Molecular Weight	308.17 g/mol
SMILES	<chem>OCCNC1=NC(C2=CC=C(Br)C=C2)=NC(C)=C1</chem>

## Physicochemical Properties

Property	Value	Source
Appearance	Solid, light yellow to yellow	MedChemExpress
Solubility	DMSO: >10 mg/mL	Merck Millipore
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.08 mg/mL	MedChemExpress	
Purity	≥98% (HPLC)	Tocris Bioscience
Storage	Store at -20°C	Tocris Bioscience

## Pharmacological Properties and Mechanism of Action

**AS1269574** is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119). It also exhibits activity as a transient receptor potential ankyrin 1 (TRPA1) cation channel activator. This dual agonism contributes to its primary pharmacological effect: the stimulation of glucose-dependent insulin secretion, making it a molecule of interest for the treatment of type 2 diabetes.

### GPR119 Agonism

**AS1269574** activates GPR119 with an EC<sub>50</sub> of 2.5 μM in HEK293 cells expressing the human GPR119 receptor. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation in β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-stimulated insulin secretion.

### TRPA1 Channel Activation

In addition to its effects on GPR119, **AS1269574** activates TRPA1 cation channels. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner.

## In Vivo Efficacy

In vivo studies in normal mice have demonstrated that oral administration of **AS1269574** significantly reduces blood glucose levels during an oral glucose tolerance test. This effect is accompanied by a significant increase in plasma insulin levels.

## Summary of Pharmacological Data

Parameter	Value	Cell Line/Animal Model
GPR119 EC50	2.5 $\mu$ M	HEK293 cells expressing human GPR119
In Vivo Effect	Reduced blood glucose AUC and increased plasma insulin AUC	ICR mice
Mechanism	GPR119 agonist, TRPA1 channel activator	-

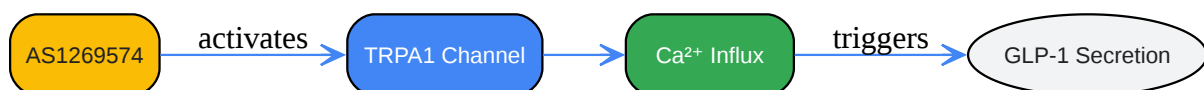
## Signaling Pathways

The biological effects of **AS1269574** are mediated through two primary signaling pathways, as depicted in the diagrams below.



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Caption: GPR119 Signaling Pathway of **AS1269574**.



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Caption: TRPA1 Signaling Pathway of **AS1269574**.

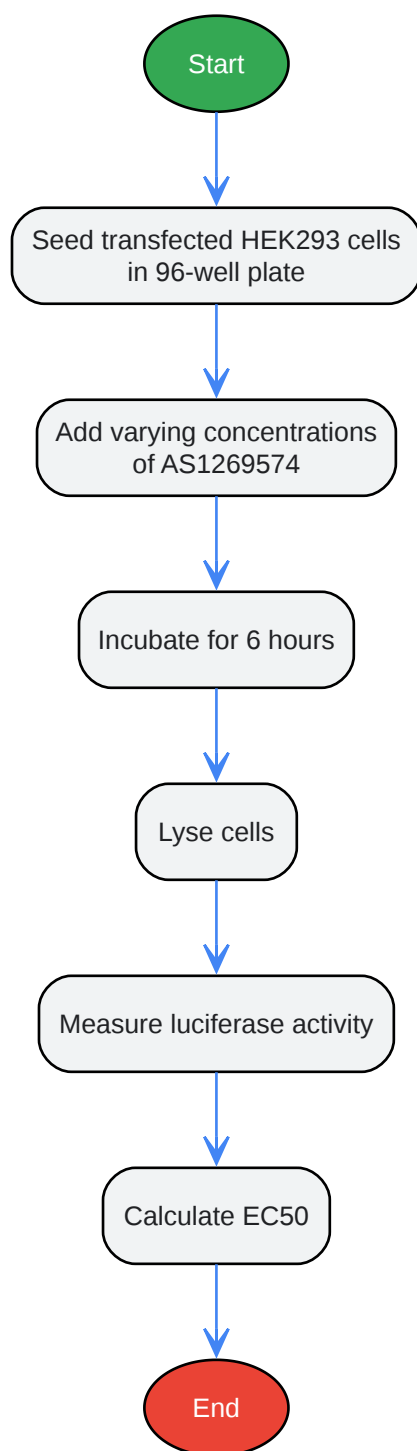
## Key Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize **AS1269574**. These are based on published literature and should be referred to for complete details.

### GPR119 Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the potency of **AS1269574** in activating the GPR119 receptor.

- Cell Line: HEK293 cells co-transfected with a plasmid encoding human GPR119 and a pCRE-Luc reporter plasmid.
- Principle: Activation of GPR119 leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase under the control of a cAMP response element (CRE).
- General Protocol:
  - Seed the transfected HEK293 cells in a 96-well plate.
  - Incubate the cells with varying concentrations of **AS1269574** for a defined period (e.g., 6 hours).
  - Lyse the cells and measure the luciferase activity using a luminometer.
  - Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.



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Caption: Workflow for GPR119 Activation Assay.

## In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of **AS1269574** on glucose homeostasis in vivo.

- Animal Model: Eight-week-old ICR mice.
- Principle: The ability of the animal to clear a glucose load is assessed after treatment with the test compound.
- General Protocol:
  - Fast the mice overnight.
  - Administer **AS1269574** orally (e.g., 100 mg/kg).
  - After a set period (e.g., 30 minutes), administer a glucose solution orally (e.g., 2 g/kg).
  - Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
  - Measure blood glucose and plasma insulin concentrations.
  - Calculate the area under the curve (AUC) for both glucose and insulin to assess the compound's effect.

## Conclusion

**AS1269574** is a dual agonist of GPR119 and TRPA1, demonstrating promising potential as a therapeutic agent for type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion through two distinct mechanisms makes it a valuable tool for researchers in the field of metabolic diseases. Further investigation into its detailed pharmacology and safety profile is warranted to fully elucidate its therapeutic potential.

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